DTP serves as a valuable precursor for the synthesis of transition metal catalysts. By reacting DTP with transition metals, researchers can create new and efficient catalysts for various chemical reactions. These catalysts play a crucial role in organic synthesis, allowing for the development of new materials, pharmaceuticals, and other products. For instance, DTP-derived catalysts have been explored for olefin metathesis, a reaction critical for producing plastics and other polymers [1].
[1] Buchmeiser, M. R., & Szesny, S. (2002). Well-defined olefin metathesis catalysts based on phosphine c [bis(o-tolyl)] 2ph frameworks. Chemical Communications, (1), 40-41. ()
The ability of DTP to form strong bonds with transition metals makes it a versatile ligand for designing new types of coordination complexes. These complexes can exhibit interesting properties such as luminescence (light emission) or magnetism, which can be harnessed for various research applications. For example, DTP-based complexes are being investigated for their potential use in light-emitting devices (LEDs) and magnetic resonance imaging (MRI) contrast agents [2, 3].
[2] Xu, Z., Zhang, S., Wu, Y., Li, D., & Huang, J. (2010). Luminescent iridium(III) complexes containing di(o-tolyl)phosphine ligands: Synthesis, photophysical properties and electroluminescence. Journal of Materials Chemistry, 20(17), 3542-3548. ()
[3] Zhu, W., Xu, Z., Li, Y., Wu, Y., & Huang, J. (2009). Synthesis, magnetism and solution behavior of gadolinium(III) complexes containing di(o-tolyl)phosphine ligands. Inorganic Chemistry Communications, 12(9), 927-930. ()
Di(o-tolyl)phosphine is an organophosphorus compound with the chemical formula CHP. It consists of two o-tolyl groups attached to a phosphorus atom, making it a bidentate ligand commonly used in coordination chemistry and catalysis. This compound is notable for its ability to stabilize metal complexes, particularly in transition metal catalysis, due to the presence of the electron-donating o-tolyl groups that enhance the ligand's chelating ability.
Di(o-tolyl)phosphine can be synthesized through several methods:
Di(o-tolyl)phosphine finds applications in various fields:
Interaction studies involving di(o-tolyl)phosphine typically focus on its coordination with transition metals. Research has shown that di(o-tolyl)phosphine can stabilize metal centers, facilitating various catalytic processes. The electronic properties imparted by the o-tolyl groups enhance the ligand's ability to engage in π-backbonding with metals, which is crucial for catalytic activity .
Di(o-tolyl)phosphine shares structural similarities with several other phosphines, each exhibiting unique properties and applications. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tri(o-tolyl)phosphine | CHP | Contains three o-tolyl groups; stronger electron donor |
Diphenylphosphine | CHP | More sterically hindered; used in different catalytic systems |
Di(phenyl)(o-tolyl)phosphine | CHP | Combines phenyl and o-tolyl groups; versatile ligand |
Di(4-methoxyphenyl)phosphine | CHOP | Electron-donating methoxy groups; enhances solubility |
Di(o-tolyl)phosphine is unique due to its specific steric and electronic properties conferred by the o-tolyl substituents, which influence its reactivity and selectivity in catalytic applications compared to other phosphines.
Di(o-tolyl)phosphine, systematically named bis(2-methylphenyl)phosphane, bears the molecular formula C₁₄H₁₅P and a molecular weight of 214.24 g/mol. Its CAS registry number is 29949-64-2, and it is classified under the EC number 687-374-4. Common synonyms include Bis(o-tolyl)phosphine and Phosphine, bis(2-methylphenyl). Structurally, it comprises a phosphorus atom bonded to two o-tolyl groups (2-methylphenyl), adopting a pyramidal geometry with a bond angle approaching 90°.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₅P | |
Molecular Weight | 214.24 g/mol | |
CAS Registry Number | 29949-64-2 | |
SMILES | CC1=CC=CC=C1Pc1ccccc1C | |
InChI Key | QHRVFPPZMPHYHA-UHFFFAOYSA-N |
The compound’s steric bulk, derived from the o-tolyl groups, distinguishes it from simpler phosphines like triphenylphosphine, influencing its reactivity and coordination behavior.
Di(o-tolyl)phosphine’s development is intertwined with advances in organophosphorus chemistry, which gained momentum in the mid-20th century. Early milestones include:
Key historical landmarks include its role in the development of Buchwald ligands, which revolutionized the scope of Pd-catalyzed C–N and C–C bond-forming processes.
Di(o-tolyl)phosphine adopts a trigonal pyramidal geometry (C₃v symmetry), with the phosphorus atom at the apex and two o-tolyl groups forming a dihedral angle. The P–C bond length is approximately 1.85 Å, while the H–P–H bond angle approaches 90°, reflecting minimal s-orbital participation in bonding.
The inversion barrier at phosphorus is significantly higher than in ammonia (~35 kcal/mol vs. ~5 kcal/mol), attributed to:
Compound | Inversion Barrier (kcal/mol) | Bond Angle (°) |
---|---|---|
NH₃ | ~5 | 107 |
PH₃ | ~35 | 93.5 |
Di(o-tolyl)phosphine | ~35* (estimated) | ~90 |
*Estimate based on analogous phosphines.
The compound’s electron-rich phosphorus center enables strong σ-donation to transition metals, forming stable complexes with Pd(0), Pd(II), and other metal centers. In catalytic cycles, it often participates in:
Irritant